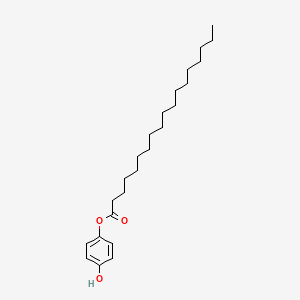
Octadecanoic acid, 4-hydroxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octadecanoate, is an ester derived from octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone). This compound is part of a broader class of esters, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 4-hydroxyphenyl ester typically involves the esterification reaction between octadecanoic acid and 4-hydroxyphenol. This reaction can be catalyzed by acidic catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, 4-hydroxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Octadecanoic acid and 4-hydroxyphenol.
Reduction: Octadecanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octadecanoic acid, 4-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its favorable physical and chemical properties.
Mecanismo De Acción
The mechanism of action of octadecanoic acid, 4-hydroxyphenyl ester involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 4-hydroxyphenol, which can then exert their respective biological effects. Octadecanoic acid is known to interact with lipid membranes, while 4-hydroxyphenol can act as an antioxidant by scavenging free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanoic acid, 4-nitrophenyl ester: Similar in structure but contains a nitro group instead of a hydroxyl group.
Hexadecanoic acid, 4-hydroxyphenyl ester: Similar ester but derived from hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
Octadecanoic acid, 4-methoxyphenyl ester: Similar ester but contains a methoxy group instead of a hydroxyl group.
Uniqueness
Octadecanoic acid, 4-hydroxyphenyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
83791-09-7 |
|---|---|
Fórmula molecular |
C24H40O3 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) octadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |
Clave InChI |
JHWBCIGUQCXQFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
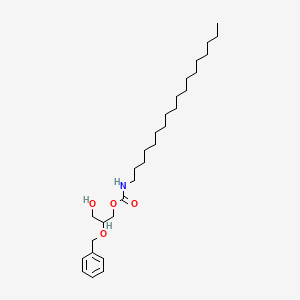
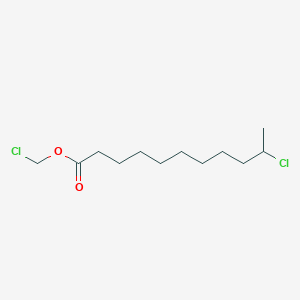
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
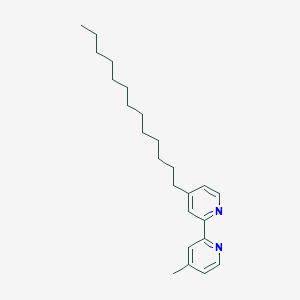
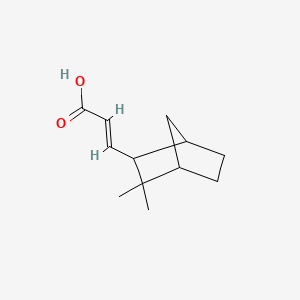
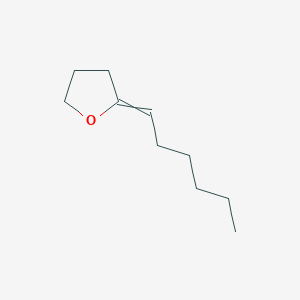
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
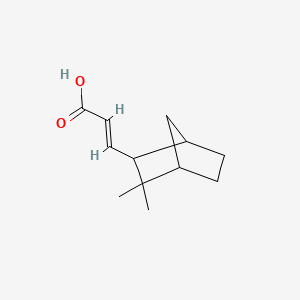
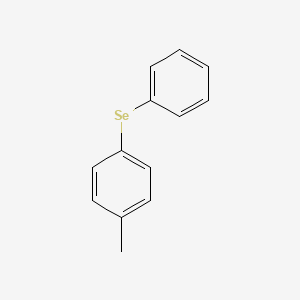
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
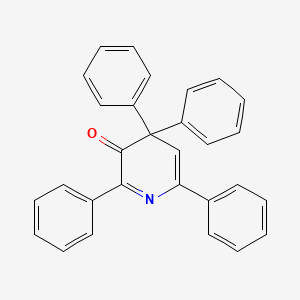
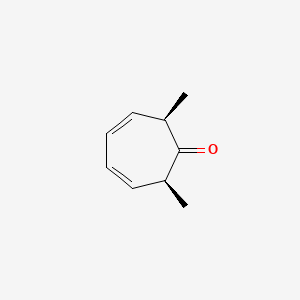
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
